molecular formula C18H20ClN5 B11621925 6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine

6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine

Cat. No.: B11621925
M. Wt: 341.8 g/mol
InChI Key: MFNWOJPBKWLYPK-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with an azepane ring, a benzyl group, and a chlorine atom, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine typically involves multi-step organic reactions

    Formation of the Purine Core: The purine core can be synthesized from simple starting materials like formamide and glycine through a series of condensation and cyclization reactions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.

    Benzylation: The benzyl group is typically introduced through a benzylation reaction, using benzyl halides in the presence of a base.

    Chlorination: The chlorine atom is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dechlorinated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring and benzyl group can enhance its binding affinity and specificity, while the chlorine atom may influence its reactivity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    6-(azepan-1-yl)-7H-purine: Lacks the benzyl and chlorine substituents, potentially altering its biological activity and chemical reactivity.

    7-benzyl-2-chloro-7H-purine: Lacks the azepane ring, which may affect its binding properties and solubility.

    6-(azepan-1-yl)-2-chloro-7H-purine: Similar structure but without the benzyl group, which can influence its overall activity and application.

Uniqueness

6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the azepane ring, benzyl group, and chlorine atom together makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

6-(azepan-1-yl)-7-benzyl-2-chloropurine

InChI

InChI=1S/C18H20ClN5/c19-18-21-16-15(17(22-18)23-10-6-1-2-7-11-23)24(13-20-16)12-14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2

InChI Key

MFNWOJPBKWLYPK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=C2N(C=N3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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